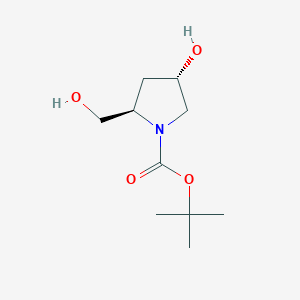

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

説明

科学的研究の応用

Asymmetric Synthesis of Key Intermediates

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate plays a crucial role in the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis involves several steps, including the addition of vinylmagnesium bromide, treatment with NaBH4/CeCl3·H2O, and oxidative cleavage followed by reduction, achieving significant overall yield and diastereoselectivity (Huang Pei-qiang, 2011).

Structural Studies and Analysis

The compound has been studied for its structural properties, particularly in the context of all-cis trisubstituted pyrrolidin-2-one. The absolute configurations of the carbon atoms in its structure have been determined, providing insights into its stereochemistry and interactions, such as intramolecular hydrogen bonding (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).

Application in Enantioselective Synthesis

It is used in enantioselective synthesis, such as in the creation of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This methodology achieves high yields and excellent enantioselectivity, demonstrating its utility in the synthesis of complex chiral molecules (John Y. L. Chung et al., 2005).

Reduction and Derivation Processes

The compound undergoes smooth reduction processes to yield other significant derivatives. For instance, its reduction with sodium borohydride or lithium aluminum hydride produces (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high yields and excellent diastereoselectivity. Such processes highlight its adaptability in creating varied derivatives for different applications (K. Funabiki et al., 2008).

Neuraminidase Inhibitor Synthesis

It has been instrumental in the discovery of potent inhibitors of influenza neuraminidase. The synthesis of such inhibitors involves developing core structures starting from compounds like tert-butyl (2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate, demonstrating its application in the field of medicinal chemistry (G. T. Wang et al., 2001).

特性

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507601 | |

| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

77450-03-4 | |

| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)